1-(((2,2-Dimethoxyethyl)(methyl)amino)methyl)cyclohexan-1-ol is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. Its molecular structure incorporates a cyclohexanol framework, which is modified by the introduction of a dimethoxyethyl group and a methylamino function. This compound is of interest for its potential therapeutic properties and as a synthetic intermediate in the development of more complex molecules.
The compound is primarily synthesized in laboratory settings, with detailed methodologies available in chemical literature. It can also be sourced from specialized chemical suppliers, such as BenchChem, which lists it for purchase.
This compound can be classified as:
The synthesis of 1-(((2,2-Dimethoxyethyl)(methyl)amino)methyl)cyclohexan-1-ol typically involves several steps:
In an industrial context, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to enhance production efficiency.
The molecular formula of 1-(((2,2-Dimethoxyethyl)(methyl)amino)methyl)cyclohexan-1-ol is , with a molecular weight of 231.33 g/mol. The structural representation includes:
Property | Value |
---|---|
Molecular Formula | C12H25NO3 |
Molecular Weight | 231.33 g/mol |
IUPAC Name | 1-[[2,2-dimethoxyethyl(methyl)amino]methyl]cyclohexan-1-ol |
InChI | InChI=1S/C12H25NO3/c1-13(9-11(15-2)16-3)10-12(14)7-5-4-6-8-12/h11,14H,4-10H2,1-3H3 |
InChI Key | JPCAQBLSOLNHKN-UHFFFAOYSA-N |
Canonical SMILES | CN(CC(OC)OC)CC1(CCCCC1)O |
1-(((2,2-Dimethoxyethyl)(methyl)amino)methyl)cyclohexan-1-ol can undergo several types of reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to yield more saturated alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
For these reactions, common reagents include:
The major products depend on the specific conditions and reagents used during the reactions.
The mechanism of action of 1-(((2,2-Dimethoxyethyl)(methyl)amino)methyl)cyclohexan-1-ol involves its interaction with biological targets:
These interactions suggest potential biological effects that could be explored further in pharmacological studies.
The compound exhibits typical properties associated with alcohols, including:
Key chemical properties include:
These properties are essential for understanding the compound's behavior in various environments and applications.
1-(((2,2-Dimethoxyethyl)(methyl)amino)methyl)cyclohexan-1-ol has several scientific applications:
Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
Biology: Used in studies involving enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications in developing new drugs for neurological disorders.
Industry: Utilized in producing specialty chemicals and materials .
This compound represents a valuable asset in both academic research and industrial applications due to its versatile properties and potential uses.
CAS No.:
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2